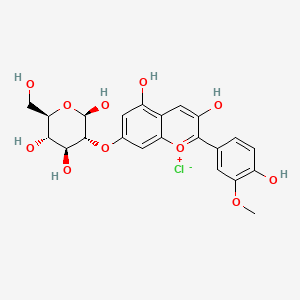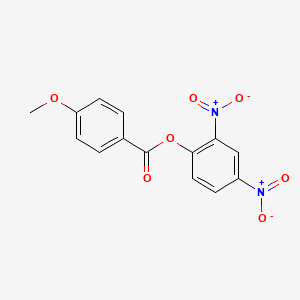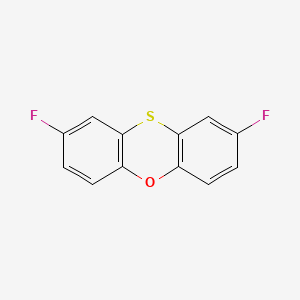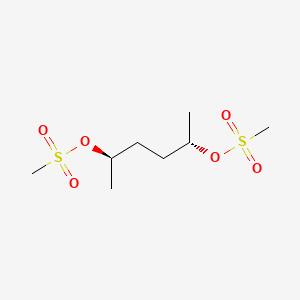
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- is an organic compound with the molecular formula C8H18O6S2. It is a derivative of 2,5-Hexanediol, where the hydroxyl groups are replaced by methanesulfonate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- typically involves the reaction of 2,5-Hexanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:
2,5-Hexanediol+2CH3SO2Cl→2,5-Hexanediol, dimethanesulfonate+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to 2,5-Hexanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and a base, the methanesulfonate groups can be hydrolyzed back to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The major product is 2,5-Hexanediol.
Hydrolysis: The major product is 2,5-Hexanediol.
Applications De Recherche Scientifique
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biomolecular condensates and their role in cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- involves its interaction with biomolecular condensates in cells. These condensates are dynamic compartments that play a role in various cellular processes such as transcriptional control, stress response, and quality control of proteins. The compound targets these condensates, affecting their formation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Hexanediol: The parent compound with hydroxyl groups instead of methanesulfonate groups.
1,6-Hexanediol, dimethanesulfonate: A similar compound with a different carbon chain length.
2,5-Dimethyl-2,5-hexanediol: A compound with methyl groups instead of hydrogen atoms on the carbon chain.
Uniqueness
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to interact with biomolecular condensates sets it apart from other similar compounds.
Propriétés
Numéro CAS |
33447-91-5 |
|---|---|
Formule moléculaire |
C8H18O6S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
[(2R,5S)-5-methylsulfonyloxyhexan-2-yl] methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-7(13-15(3,9)10)5-6-8(2)14-16(4,11)12/h7-8H,5-6H2,1-4H3/t7-,8+ |
Clé InChI |
JDZNTUQRMDAIRO-OCAPTIKFSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C)OS(=O)(=O)C)OS(=O)(=O)C |
SMILES canonique |
CC(CCC(C)OS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
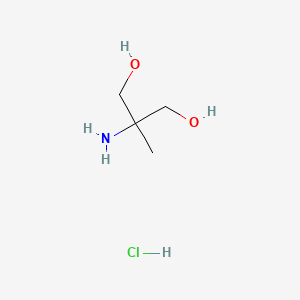
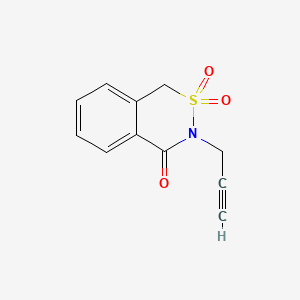
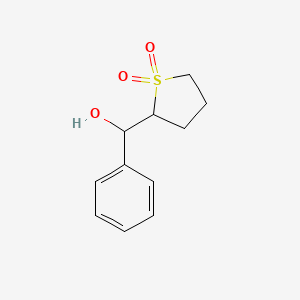
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)

